molecular formula C12H15N3O2S2 B3012605 1-(2-Methoxyethyl)-3-(2-(methylthio)benzo[d]thiazol-6-yl)urea CAS No. 1203208-43-8

1-(2-Methoxyethyl)-3-(2-(methylthio)benzo[d]thiazol-6-yl)urea

Cat. No. B3012605
CAS RN: 1203208-43-8
M. Wt: 297.39
InChI Key: LCPDTMVUQHVFLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “1-(2-Methoxyethyl)-3-(2-(methylthio)benzo[d]thiazol-6-yl)urea” is a complex organic molecule. It contains a benzo[d]thiazole ring, which is a heterocyclic compound (a ring structure containing atoms of at least two different elements), and a urea group, which is an organic compound made up of a carbonyl group (a carbon atom double-bonded to an oxygen atom) flanked by two amine groups .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzo[d]thiazole ring and the urea group would likely contribute significantly to its overall structure .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions take place. The benzo[d]thiazole ring and the urea group could potentially participate in a variety of chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and reactivity, would be determined by its molecular structure .

Scientific Research Applications

Oncology

Antiproliferative Activity: This compound has been studied for its potential as an antiproliferative agent. A Pd(II) complex derived from a similar methanethiol-bridged ligand exhibited significant inhibitory activity against various carcinoma cell lines, including MCF7 and A549 . The complex showed a promising IC50 value, indicating its potential to inhibit tumor growth.

Pharmacology

Drug Development: The same Pd(II) complex has shown potential in drug development due to its antiangiogenic effects and promotion of apoptosis . Its ability to bind to DNA and induce apoptosis makes it a candidate for further investigation as an anticancer drug.

Material Science

Energy Harvesting: A derivative of the compound, specifically a methoxy substituted HBT derivative, has been explored for its energy harvesting capabilities . It demonstrated the coupling of excited state intramolecular proton transfer (ESIPT) and aggregation-induced emission (AIE), which are valuable properties for developing new materials for energy capture and storage.

Environmental Science

Pollutant Detection: The methoxy substituted HBT derivative also serves as an efficient probe for the selective detection of sulfide in aqueous solutions . This application is crucial for environmental monitoring and the detection of pollutants.

Biochemistry

Protein Interaction Studies: The compound’s interaction with proteins, such as its cleavage activity on pBR322 DNA, suggests its utility in studying protein-DNA interactions . This can be particularly useful in understanding the mechanisms of gene regulation and the effects of various substances on DNA integrity.

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s being studied for potential medicinal applications, its mechanism of action would involve how it interacts with biological systems .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. Proper handling and disposal procedures would need to be followed to ensure safety .

Future Directions

Future research on this compound could involve further exploration of its synthesis, properties, and potential applications. This could include medicinal chemistry studies if the compound shows promise as a therapeutic agent .

properties

IUPAC Name

1-(2-methoxyethyl)-3-(2-methylsulfanyl-1,3-benzothiazol-6-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O2S2/c1-17-6-5-13-11(16)14-8-3-4-9-10(7-8)19-12(15-9)18-2/h3-4,7H,5-6H2,1-2H3,(H2,13,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCPDTMVUQHVFLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)NC1=CC2=C(C=C1)N=C(S2)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Methoxyethyl)-3-(2-(methylthio)benzo[d]thiazol-6-yl)urea

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